7-Oxa-2-azaspiro[3.5]nonane oxalate is a spirocyclic compound characterized by its unique structure, which integrates both oxygen and nitrogen atoms. This compound is recognized for its distinctive spiro configuration, contributing to its unique chemical and physical properties. It is primarily utilized in scientific research due to its versatility and reactivity, making it a valuable compound in various fields such as chemistry, biology, and medicine .
The compound is classified within the category of spirocyclic compounds, which are characterized by their spiro configuration—a feature that involves two or more rings sharing a single atom. The specific classification of 7-Oxa-2-azaspiro[3.5]nonane oxalate as an oxalate salt indicates that it is derived from oxalic acid, which contributes to its chemical behavior and applications .
The synthesis of 7-Oxa-2-azaspiro[3.5]nonane oxalate typically involves cyclization reactions that form the spirocyclic ring system. A common method includes the reaction of a suitable diol with an amine under acidic conditions to create a spirocyclic intermediate. This intermediate is subsequently reacted with oxalic acid to yield the oxalate salt.
The molecular formula for 7-Oxa-2-azaspiro[3.5]nonane oxalate is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms within its structure. The compound features a spirocyclic framework that contributes to its unique properties.
7-Oxa-2-azaspiro[3.5]nonane oxalate can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used, highlighting the compound's versatility in synthetic applications.
The mechanism of action for 7-Oxa-2-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets within biological systems. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including inhibition of viral replication or bacterial growth, making it a subject of interest in medicinal chemistry .
The chemical properties include reactivity towards oxidation, reduction, and substitution reactions, which are influenced by the presence of both oxygen and nitrogen atoms in its structure .
7-Oxa-2-azaspiro[3.5]nonane oxalate has several applications across different scientific fields:
The spirocyclic core construction represents the foundational step in synthesizing 7-oxa-2-azaspiro[3.5]nonane oxalate. The most efficient methodology employs a two-step sequence involving initial nucleophilic cyclization followed by reductive ring closure. In the first stage, bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal undergo cyclization in N,N-dimethylformamide (DMF) at 70-100°C for 10-24 hours. This reaction is catalyzed by phase-transfer catalysts (tetrabutylammonium bromide) and iodo metal salts (potassium iodide), with anhydrous potassium carbonate as an acid scavenger to prevent alkyl halide formation. The intermediate nitrile compound (3) is then reduced using lithium aluminum hydride (LiAlH₄) in a temperature-controlled environment (-50°C to 50°C), achieving ring closure to form the free base. This strategy overcomes historical limitations of ring-opening side reactions, delivering an 82% yield while eliminating ultra-low temperature requirements (-80°C) of alternative routes [3].
Table 1: Cyclization Catalyst Performance Comparison
Catalyst System | Reaction Time (h) | Yield (%) | Key Advantage |
---|---|---|---|
TBAB/KI | 14 | 82 | Suppresses ether cleavage |
TBAC/NaI | 18 | 75 | Lower cost |
None (thermal activation) | 24+ | <40 | Significant ring-opening byproducts |
Solvent polarity critically influences oxalate salt formation efficiency. Aprotic polar solvents (DMF, acetonitrile) facilitate high-yield crystallization (97% purity) of the hemioxalate salt by promoting proton transfer and ionic interaction between the spirocyclic amine and oxalic acid. The stoichiometric ratio (2:1 amine:oxalic acid) in ethanol/water mixtures enables the formation of a stable crystalline solid with defined melting characteristics (208°C). Catalytic systems are unnecessary for salt formation, but the initial cyclization benefits from tetrabutylammonium bromide (TBAB, 5-15 mol%), which enhances the interfacial transfer of the dihaloether reactant into the polar phase. This optimization reduces byproduct generation to <3%, as confirmed by HPLC analysis. The resulting hemioxalate salt exhibits superior crystallinity over the free base, with storage stability at 2-8°C validated for >24 months [2] .
Structural characterization confirms the product identity:
Scale-up of the LiAlH₄-mediated reduction step presents significant engineering hurdles due to the highly exothermic nature of the reaction (-ΔH > 300 kJ/mol) and gas evolution (H₂). Batch processing requires rigorous temperature control (-50°C gradient maintenance) to prevent over-reduction impurities, complicating kilogram-scale production. Continuous flow reactors offer theoretical advantages through enhanced heat transfer and mixing efficiency. However, solid handling limitations (precipitated aluminum salts) and residence time sensitivity (≥30 minutes required for complete conversion) cause fouling and pressure fluctuations in microreactor channels. Alternative reducing systems like catalytic hydrogenation (Pd/C, 50 psi H₂) underperform (<60% yield) due to competitive ring saturation and require specialized infrastructure. Current research focuses on continuous quench systems with in-line aqueous workup to mitigate these issues, though industrial implementation remains limited [3] [10].
Oxalic acid outperforms alternative counterions in balancing physicochemical properties and synthetic feasibility for pharmaceutical applications. The hemioxalate salt (2:1 base:acid ratio) demonstrates optimal crystallinity (density: 1.048 g/mL) and solubility in polar bio-relevant media (water solubility: 28 mg/mL at 25°C). Fumaric and citric acids generate hygroscopic solids requiring specialized drying protocols, while hydrochloride salts promote ether cleavage during formation. Crucially, oxalate introduces minimal molecular weight penalty (adding 45 g/mol per acid unit) compared to bulky alternatives like p-toluenesulfonate. Thermal stability profiling reveals a sharp melting point (208°C) without decomposition, enabling melt processing in formulation. The oxalate’s low pKa values (pKa₁=1.27, pKa₂=4.27) ensure complete proton transfer to the azaspiro nitrogen (pKa~10.1), minimizing residual acidity in the solid state [8] [10].
Table 2: Counterion Performance Comparison
Counterion | Salt Form | Melting Point (°C) | Water Solubility (mg/mL) | Scalability Challenges |
---|---|---|---|---|
Oxalic acid | Hemioxalate | 208 | 28 | None (direct crystallization) |
Fumaric acid | Monoacid | Decomp >160 | 14 | Polymorphism control |
Citric acid | Hemisalt | Hygroscopic | 63 | Amorphous solid formation |
Hydrochloric acid | Monohydrate | 175 (dec) | 42 | Ether cleavage (>15% byproduct) |
Structural Diagram of Key Compounds
7-Oxa-2-azaspiro[3.5]nonane Oxalate O / \\ C C / \\ O N \\ / C-----C / \\ C---O---C
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7